Fmoc-Abu-OH is an Fmoc-protected amino acid. Fmoc (Fluorenylmethoxycarbonyl) is a protecting group commonly used in solid-phase peptide synthesis (SPPS) . The Fmoc group protects the alpha-amino group (N-terminus) of the Abu (aminobutyric acid) residue during peptide chain assembly. This protection allows for the selective coupling of the Fmoc-Abu-OH to other amino acids in a specific order to build the desired peptide sequence.
Fmoc-Abu-OH provides the Abu amino acid unit for incorporation into the peptide chain. Abu, a non-essential amino acid, can be present in various peptides with diverse functions .
The Fmoc protecting group enables controlled chain assembly. It can be selectively removed under mild conditions using a base, allowing the free amino group of Abu to react with the C-terminus of another incoming amino acid . This allows for the step-by-step addition of amino acids in the desired order.
Fmoc-protected amino acids like Fmoc-Abu-OH often offer higher purity compared to unprotected amino acids. This contributes to the overall purity of the synthesized peptide.
Fmoc-Abu-OH, or N-(9-fluorenylmethoxycarbonyl)-4-aminobutanoic acid, is an amino acid derivative characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group of 4-aminobutanoic acid. This compound is notable for its structural features, which include a hydrophobic fluorenyl group that enhances its utility in peptide synthesis and other chemical applications. The molecular formula of Fmoc-Abu-OH is C19H19NO4, and its CAS number is 135112-27-5 .
Research indicates that Fmoc-Abu-OH exhibits biological activities that may be relevant in pharmacological contexts. It has been associated with neuroprotective properties, particularly in studies involving neurotrophic factors . Furthermore, derivatives of this compound have been explored for their potential roles in enhancing cognitive function and as ergogenic supplements due to their structural similarity to naturally occurring amino acids .
The synthesis of Fmoc-Abu-OH typically involves the following steps:
This synthetic route allows for high yields of the desired product while maintaining structural integrity .
Fmoc-Abu-OH has several applications across various fields:
Studies involving Fmoc-Abu-OH often focus on its interactions with biological systems. For instance, research has demonstrated that peptides containing Fmoc-Abu-OH can influence neuronal growth and survival, suggesting potential applications in treating neurodegenerative diseases. Additionally, interaction studies using molecular docking simulations have provided insights into how this compound may bind to specific receptors or enzymes, further elucidating its biological relevance .
Several compounds share structural or functional similarities with Fmoc-Abu-OH. Below are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Fmoc-Ala-OH | Contains alanine instead of butanoic acid | Commonly used in peptide synthesis; simpler structure |
Fmoc-Gly-OH | Glycine derivative | Smallest amino acid; often used for flexibility |
Fmoc-Leu-OH | Leucine derivative | Branched-chain amino acid; enhances hydrophobicity |
Fmoc-γ-Aminobutyric Acid | Similar backbone structure | Known for its role as a neurotransmitter |
The uniqueness of Fmoc-Abu-OH lies in its specific four-carbon backbone, which provides distinct properties compared to other amino acids, making it particularly useful in specialized applications such as neuropharmacology and peptide design .
The synthesis of fluorenylmethoxycarbonyl-L-alpha-aminobutyric acid follows well-established chemical pathways that have been optimized for laboratory-scale production [2]. The primary synthetic route involves the protection of L-alpha-aminobutyric acid with the fluorenylmethoxycarbonyl group through a nucleophilic substitution mechanism.
The standard laboratory synthesis begins with L-alpha-aminobutyric acid as the starting material, which is dissolved in a mixed aqueous-organic solvent system [2]. The amino acid is first dissolved in water and treated with sodium bicarbonate to maintain an alkaline environment necessary for the protection reaction [2] [3]. Temperature control is critical during this process, with the initial reaction mixture maintained at 0-5°C to prevent side reactions and ensure selective N-terminal protection [2] [4].
The protection reaction is initiated by the slow addition of fluorenylmethoxycarbonyl chloride dissolved in an appropriate organic solvent such as dioxane or dichloromethane [2] [3]. The reaction proceeds through a nucleophilic acyl substitution mechanism where the amino group of the aminobutyric acid attacks the carbonyl carbon of the fluorenylmethoxycarbonyl chloride, resulting in the formation of the desired carbamate linkage [3].
The reaction is typically carried out in two phases: an initial coupling phase at 0°C for approximately one hour, followed by warming to room temperature and stirring overnight to ensure complete conversion [2] [5]. This extended reaction time allows for maximization of yield while minimizing the formation of unwanted byproducts. The reaction mixture is maintained under an inert atmosphere to prevent oxidation or other side reactions [5].
Workup of the reaction involves aqueous extraction procedures using ethyl acetate and water to separate the organic product from aqueous impurities [2] [5]. The organic phase containing the desired product is typically washed with saturated sodium bicarbonate solution to remove any unreacted starting materials or acidic impurities [2]. Final purification is achieved through flash chromatography on silica gel or by precipitation and trituration with hexane and dichloromethane [2] [5].
Table 1: Physical and Chemical Properties of Fluorenylmethoxycarbonyl-L-alpha-aminobutyric acid
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₉H₁₉NO₄ | [6] [7] [8] |
Molecular Weight | 325.36 g/mol | [6] [7] [8] |
CAS Number | 135112-27-5 | [6] [7] [8] |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | [6] [7] [8] |
Melting Point | 161-163°C | [6] [8] |
Appearance | White to off-white powder | [6] [8] |
Solubility in DMF | Clearly soluble (1 mmol in 2 mL) | [6] |
Solubility in Water | Sparingly soluble (<0.1 mg/mL) | [4] |
Storage Temperature | 2-30°C | [6] |
Optical Rotation [α]D | -23.0° ± 3.0° (C=1 in DMF) | [8] [9] |
The overall yield of this laboratory-scale synthesis typically ranges from 80-90% after purification, making it an efficient and reliable method for producing high-quality fluorenylmethoxycarbonyl-L-alpha-aminobutyric acid [4] [5]. Alternative synthetic approaches have been developed that utilize fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester instead of the chloride derivative, offering milder reaction conditions and potentially higher yields [2] [5].
Table 2: Synthetic Route Conditions for Fluorenylmethoxycarbonyl-L-alpha-aminobutyric acid
Step | Conditions | Solvent/Reagent | Reference |
---|---|---|---|
Amino Acid Preparation | L-α-aminobutyric acid in water | Water/Dioxane | [2] [4] |
Base Addition | Sodium bicarbonate (NaHCO₃) | Aqueous solution | [2] [3] |
Temperature Control | 0-5°C initial, then room temperature | Ice bath cooling | [2] [4] |
Fluorenylmethoxycarbonyl Chloride Addition | Fluorenylmethyloxycarbonyl chloride | Organic solvent | [2] [3] |
Reaction Time | 1 hour at 0°C, overnight at RT | Stirring under inert atmosphere | [2] [5] |
Workup | Aqueous extraction with EtOAc | Ethyl acetate/Water | [2] [5] |
Purification | Flash chromatography or precipitation | Hexane/DCM trituration | [2] [5] |
Final Yield | 80-90% typical | After purification | [4] [5] |
Industrial production of fluorenylmethoxycarbonyl-L-alpha-aminobutyric acid employs scaled-up versions of the laboratory synthesis methods, incorporating automated systems and advanced process control technologies to ensure consistent quality and high throughput [10] [11]. The transition from laboratory to industrial scale requires careful optimization of reaction parameters, solvent systems, and purification protocols to maintain product quality while achieving economic viability.
Large-scale synthesis typically utilizes automated peptide synthesizers equipped with fixed bed reactors capable of handling kilogram to multi-kilogram quantities of raw materials [10] [12] [13]. These systems incorporate high-performance liquid chromatography pumps for precise reagent delivery and maintain strict temperature and atmospheric controls throughout the synthesis process [13]. The automated nature of these systems minimizes human error and ensures reproducible results across production batches.
Industrial synthesis protocols have been optimized to reduce reaction times and improve overall efficiency. Modern automated fast-flow peptide synthesis systems can incorporate amino acid residues in as little as 40 seconds at elevated temperatures up to 90°C [13]. The use of specialized coupling reagents such as hexafluorophosphate azabenzotriazole tetramethyl uranium, 2-(6-chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethylammonium hexafluorophosphate, and benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate has been shown to improve reaction efficiency and reduce side product formation [10] [14].
Quality control in industrial production incorporates in-line ultraviolet-visible monitoring to track reaction progress and product formation in real-time [15] [13]. This continuous monitoring allows for immediate adjustment of reaction parameters if deviations from expected performance are detected. Mass spectral analysis is routinely employed for product identification and purity assessment [15].
Table 3: Industrial Production Scale Parameters
Parameter | Specification | Application | Reference |
---|---|---|---|
Reactor Type | Fixed bed reactors | Large-scale peptide synthesis | [10] [12] [13] |
Scale Range | Kilogram to multi-kilogram | Commercial production | [10] [16] [12] |
Automated Systems | Automated peptide synthesizers | Pharmaceutical manufacturing | [10] [11] |
Coupling Reagents | HCTU, TBTU, PyBOP | Amino acid activation | [10] [14] |
Purification Method | High-performance liquid chromatography | Product isolation | [10] [12] |
Quality Control | In-line UV-vis monitoring | Real-time analysis | [15] [13] |
Solvent Recovery | 85-95% recovery yields | Cost reduction | [12] |
Environmental Controls | Controlled atmosphere, temperature | GMP compliance | [10] [12] [17] |
Solvent recovery and recycling have become increasingly important in industrial production to reduce costs and environmental impact [12]. Advanced distillation protocols have been developed that can recover 85-95% of solvents used in the synthesis process, including coupling solvents and bases used for deprotection reactions [12]. These recovery systems play on the different boiling points of various species to achieve efficient separation and purification of recyclable materials.
Environmental considerations in industrial production include the implementation of greener solvent systems and waste reduction strategies [12]. Alternative solvent mixtures such as ethyl acetate with N-butylpyrrolidinone or dimethyl sulfoxide have been investigated as replacements for traditional N,N-dimethylformamide-based systems [12]. While these alternatives may increase production costs, they offer improved environmental profiles and reduced regulatory concerns.
Process analytical technology has been integrated into industrial production to ensure consistent product quality and compliance with Good Manufacturing Practice guidelines [10] [12] [17]. This includes automated sampling systems, real-time analytical monitoring, and statistical process control methods to maintain tight control over critical quality attributes throughout the manufacturing process.
Quality control of fluorenylmethoxycarbonyl-L-alpha-aminobutyric acid involves comprehensive analytical testing to ensure the compound meets strict specifications for purity, identity, and performance characteristics required for pharmaceutical applications [6] [18] [19]. The analytical methods employed must be capable of detecting and quantifying both the desired product and potential impurities that may arise during synthesis or storage.
High-performance liquid chromatography represents the primary analytical method for purity determination, with specifications typically requiring a minimum purity of 98.0% by area percent [6] [19] [20]. The HPLC analysis is performed using reversed-phase chromatography with ultraviolet detection at 254 nanometers, taking advantage of the strong ultraviolet absorption characteristics of the fluorenyl chromophore [18]. Specialized HPLC methods have been developed that ensure clear separation of the main product peak from amino acid-related impurities, preventing these impurities from being hidden under the product peak [18].
Thin-layer chromatography serves as a complementary analytical technique, providing rapid qualitative assessment of product purity using two different solvent systems designated as 011A and 0811 [6] [19]. Both systems must demonstrate purity levels of 98% or greater. The dual solvent system approach ensures comprehensive evaluation of potential impurities with different polarities and migration characteristics.
Acidimetric assay provides an orthogonal analytical approach based on the titratable acid functionality of the compound [6] [19] [20]. This method requires a minimum assay value of 90.0% and serves to confirm the presence of the free carboxylic acid group essential for the compound's functionality in peptide synthesis applications.
Table 4: Quality Control Specifications for Fluorenylmethoxycarbonyl-L-alpha-aminobutyric acid
Parameter | Specification | Method | Reference |
---|---|---|---|
HPLC Purity | ≥98.0% (area %) | HPLC analysis at 254 nm | [6] [19] [20] |
TLC Purity (011A) | ≥98% | Thin-layer chromatography | [6] [19] |
TLC Purity (0811) | ≥98% | Thin-layer chromatography | [6] [19] |
Acidimetric Assay | ≥90.0% | Acid-base titration | [6] [19] [20] |
Enantiomeric Purity | ≥99.0% | Chiral chromatography | [6] [19] |
Water Content | ≤6.0% | Karl Fischer titration | [6] [19] |
Identity | Passes test | Infrared spectroscopy | [6] [19] |
Specific Rotation | -23.0° ± 3.0° (C=1 in DMF) | Polarimetry | [8] [9] |
Loss on Drying | ≤0.50% | Gravimetric analysis | [8] |
Free Amine Content | ≤0.2% | Ninhydrin test | [18] |
Enantiomeric purity assessment is critical given the chiral nature of the amino acid component, with specifications requiring a minimum of 99.0% enantiomeric excess [6] [19]. This analysis is typically performed using chiral high-performance liquid chromatography or chiral gas chromatography methods capable of resolving the L- and D-enantiomers. Maintenance of high enantiomeric purity is essential for applications in pharmaceutical peptide synthesis where stereochemical integrity directly impacts biological activity.
Water content determination by Karl Fischer titration ensures that moisture levels remain below 6.0%, preventing hydrolysis of the fluorenylmethoxycarbonyl protecting group and maintaining product stability during storage [6] [19]. Excessive moisture can lead to premature deprotection and formation of the free amino acid, compromising the utility of the protected building block.
Optical rotation measurement provides an additional parameter for confirming both identity and enantiomeric integrity, with the L-enantiomer exhibiting a specific rotation of -23.0° ± 3.0° when measured at a concentration of 1 gram per 100 milliliters in N,N-dimethylformamide [8] [9]. This measurement serves as both a qualitative identification test and a quantitative assessment of chiral purity.
Advanced purity assessment techniques for fluorenylmethoxycarbonyl-L-alpha-aminobutyric acid have evolved to address the increasing demands for high-quality pharmaceutical intermediates and to detect trace impurities that may impact peptide synthesis efficiency [15] [18]. Modern analytical approaches employ multiple complementary techniques to provide comprehensive characterization of product purity and impurity profiles.
Mass spectrometry has become an indispensable tool for impurity identification and quantification, particularly when coupled with liquid chromatography separation techniques [15]. High-resolution mass spectrometry enables the determination of exact molecular weights for impurities, facilitating structural elucidation and understanding of degradation pathways. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry has proven particularly valuable for analyzing peptide synthesis intermediates and identifying coupling-related impurities [21].
Nuclear magnetic resonance spectroscopy provides detailed structural information about both the main product and potential impurities [21] [22]. Proton nuclear magnetic resonance analysis allows for the quantitative determination of impurities based on integration ratios, while carbon-13 nuclear magnetic resonance spectroscopy confirms structural integrity of the fluorenyl protecting group and amino acid backbone. Two-dimensional nuclear magnetic resonance techniques can be employed when complex impurity patterns require detailed structural elucidation.
The ninhydrin test serves as a rapid screening method for detecting free amine impurities that could arise from partial deprotection during synthesis or storage [18]. This colorimetric assay is particularly sensitive to primary and secondary amines, making it ideal for monitoring the integrity of the fluorenylmethoxycarbonyl protecting group. Positive ninhydrin results indicate the presence of free amino functionality and require further investigation to determine the source and extent of deprotection.
Advanced chromatographic techniques including ultra-high-performance liquid chromatography and supercritical fluid chromatography have been implemented to achieve superior resolution of closely related impurities [15]. These techniques offer reduced analysis times and improved sensitivity compared to conventional high-performance liquid chromatography methods, enabling detection of impurities at parts-per-million levels.
Thermal analysis methods such as differential scanning calorimetry and thermogravimetric analysis provide information about thermal stability and decomposition pathways [22]. These techniques are particularly valuable for understanding storage requirements and establishing appropriate conditions for long-term stability. Melting point determination remains a fundamental purity assessment technique, with pure fluorenylmethoxycarbonyl-L-alpha-aminobutyric acid exhibiting a sharp melting point in the range of 161-163°C [6] [8].
Process analytical technology approaches have been developed to enable real-time monitoring of purity during synthesis [13]. In-line ultraviolet-visible spectroscopy can track the progress of protection reactions by monitoring the characteristic absorption of the fluorenyl chromophore, while near-infrared spectroscopy has shown promise for non-invasive assessment of product composition.
Stability-indicating analytical methods have been developed to monitor product degradation under various storage conditions [22]. These methods employ stress testing under accelerated conditions including elevated temperature, humidity, and light exposure to identify potential degradation products and establish appropriate storage requirements. The results of these studies inform the development of stability specifications and shelf-life determinations for commercial products.
Collaborative validation studies between multiple laboratories have been conducted to ensure the reliability and reproducibility of analytical methods used for purity assessment [18]. These studies establish method precision, accuracy, and ruggedness parameters essential for regulatory compliance and quality assurance in pharmaceutical manufacturing environments.
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